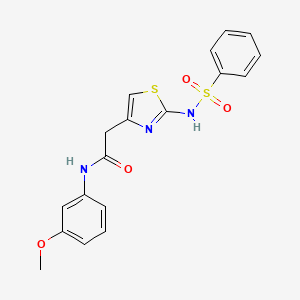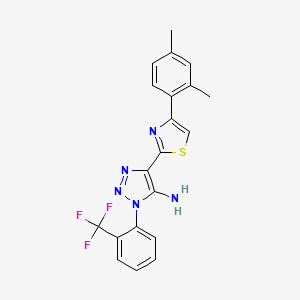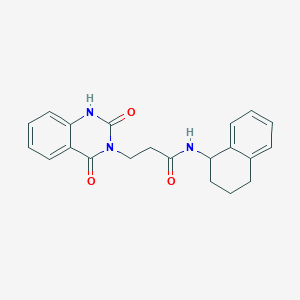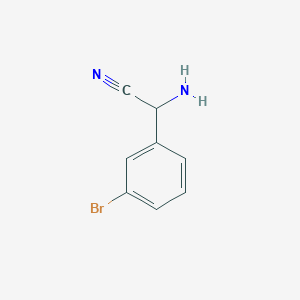
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidines are often used in drug discovery due to their versatility .
Molecular Structure Analysis
The compound contains a pyrrolidine ring, a methoxy group, and a sulfonamide group. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The methoxy group (-OCH3) is a common ether group in organic chemistry. The sulfonamide group (-SO2NH2) is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group.Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. Pyrrolidines can undergo a variety of reactions, including ring-opening reactions . The methoxy group might undergo reactions involving the breaking of the carbon-oxygen bond. The sulfonamide group could potentially undergo reactions at the nitrogen or sulfur atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the pyrrolidine ring might influence its solubility and stability .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The pyrrolidine ring in this compound serves as a versatile scaffold for designing biologically active molecules. Medicinal chemists widely use it to create compounds for treating human diseases. Key features include:
- Non-Planarity and Pseudorotation : The non-planarity of the ring (a phenomenon called “pseudorotation”) enhances three-dimensional coverage .
Antibacterial Agents
Researchers have investigated the antibacterial activity of pyrrolidine derivatives. Structure-activity relationship (SAR) studies revealed that different N’-substituents and 4’-phenyl substituents impact activity. For instance:
Computational Chemistry
Researchers use computational methods (such as molecular docking and molecular dynamics simulations) to explore the compound’s interactions with target proteins. These studies aid in predicting binding affinities and guiding drug development.
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects .
Mode of Action
For instance, the pyrrolidine ring can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been reported to inhibit the protoporphyrinogen oxidase (ppo) enzyme , which plays a crucial role in the biosynthesis of heme and chlorophyll. Inhibition of PPO can lead to significant herbicidal activity .
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-4-3-5-18(12-14)24(21,22)19-15-6-8-16(9-7-15)20-11-10-17(13-20)23-2/h3-9,12,17,19H,10-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQBMSFYHQWHAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCC(C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxaspiro[4.5]decan-3-ol](/img/structure/B2370823.png)





![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2370830.png)

![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2370832.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2370834.png)

![tert-Butyl 3-[(furan-2-ylmethyl)amino]propanoate](/img/structure/B2370842.png)
![(E)-2-(1,3-benzodioxol-5-yl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-propenenitrile](/img/structure/B2370844.png)
![Methyl (E)-4-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2370846.png)